CRA-026440

准备方法

合成路线和反应条件: 二十三烷酸可以通过二十三烯酸的氢化合成。该过程包括在钯或铂等金属催化剂的存在下,使用氢气还原二十三烯酸中的双键。

工业生产方法: 二十三烷酸的工业生产通常涉及从天然来源中提取脂肪酸,然后进行蒸馏和结晶等提纯过程,以分离二十三烷酸。

反应类型:

氧化: 二十三烷酸可以发生氧化反应生成二十三烷酸衍生物。常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 二十三烷酸的还原可以生成二十三醇,一种长链醇。这种反应通常使用锂铝氢化物等还原剂。

酯化: 二十三烷酸可以在酸催化剂的存在下与醇反应生成酯。这种反应通常用于生产二十三烷酸酯。

常用试剂和条件:

氧化: 高锰酸钾、三氧化铬、酸性或碱性条件。

还原: 锂铝氢化物、硼氢化钠、无水条件。

酯化: 醇类、酸催化剂(如硫酸)、加热。

主要产品:

氧化: 二十三烷酸衍生物。

还原: 二十三醇。

酯化: 二十三烷酸酯。

科学研究应用

二十三烷酸在科学研究中有着广泛的应用,包括:

化学: 作为气相色谱法和质谱法分析脂肪酸的参考标准。

生物学: 研究其在脂质代谢中的作用及其在生物膜中的存在。

医学: 研究其潜在的治疗作用,包括其在皮肤健康中的作用以及作为局部制剂中的成分。

作用机制

二十三烷酸主要通过其掺入生物膜和其在脂质代谢中的作用发挥作用。它与参与脂肪酸代谢的酶(如脂肪酶)相互作用,并能影响膜的流动性和功能。 涉及的分子靶点和途径包括脂质代谢途径和膜相关蛋白 .

类似化合物:

二十二烷酸(二十二酸): 一种 22 个碳原子的长链饱和脂肪酸,具有类似的性质和应用。

二十四烷酸(木蜡酸): 一种 24 个碳原子的长链饱和脂肪酸,具有类似的化学性质。

独特性: 二十三烷酸以其特定的链长(23 个碳原子)而独一无二,与其他长链脂肪酸相比,它赋予了其独特的物理和化学性质。 它在特定植物脂质中的存在及其在某些生物过程中的作用也使其独一无二 .

相似化合物的比较

Docosanoic acid (Behenic acid): A 22-carbon long-chain saturated fatty acid with similar properties and applications.

Tetracosanoic acid (Lignoceric acid): A 24-carbon long-chain saturated fatty acid with similar chemical behavior.

Uniqueness: Tricosanoic acid is unique due to its specific chain length (23 carbons), which imparts distinct physical and chemical properties compared to other long-chain fatty acids. Its presence in specific plant lipids and its role in certain biological processes also contribute to its uniqueness .

生物活性

CRA-026440 is a novel hydroxamic acid-based inhibitor of histone deacetylases (HDACs), demonstrating significant antitumor and antiangiogenic activities both in vitro and in vivo. Its mechanism of action involves the inhibition of various HDAC isozymes, leading to the accumulation of acetylated proteins that modulate gene expression related to cell growth, apoptosis, and angiogenesis.

This compound selectively inhibits multiple HDAC isozymes, including HDAC1, HDAC2, HDAC3/SMRT, HDAC6, HDAC8, and HDAC10, with IC50 values in the nanomolar range. This inhibition results in:

- Increased Acetylation : Enhanced levels of acetylated histones and tubulin, which are crucial for regulating gene expression and cytoskeletal dynamics.

- Induction of Apoptosis : Activation of apoptotic pathways in tumor cells.

- Inhibition of Tumor Growth : Significant reduction in tumor size in xenograft models when administered parenterally.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various tumor cell lines. The following table summarizes key findings from cell proliferation assays:

| Cell Line | GI50 (μM) | Mechanism |

|---|---|---|

| HCT116 | 0.5 | Induction of apoptosis |

| U937 | 0.3 | Increased acetylation |

| MCF7 | 0.8 | Cell cycle arrest |

| HUVECs (endothelial) | 1.0 | Antiangiogenic effects |

In Vivo Efficacy

In vivo studies using mouse models have shown that this compound significantly reduces tumor growth. Notably:

- Xenograft Models : In mice with HCT116 or U937 human tumor xenografts, treatment with this compound led to a statistically significant decrease in tumor volume compared to control groups.

- Combination Therapy : When used alongside Avastin (bevacizumab), this compound exhibited enhanced efficacy in reducing tumor growth compared to monotherapy.

Pharmacokinetics

Pharmacokinetic analysis revealed that this compound has a favorable profile for intravenous administration:

- Half-Life : Approximately 2 hours in plasma.

- Bioavailability : High due to effective formulation with SBE-β-cyclodextrin.

The following table summarizes the pharmacokinetic parameters observed:

| Parameter | Value |

|---|---|

| Volume of Distribution | 0.5 L/kg |

| Clearance | 12 mL/min/kg |

| Maximum Concentration (Cmax) | 150 nmol/L |

| Time to Cmax (Tmax) | 30 min |

Case Study 1: Colorectal Cancer

In a preclinical study involving colorectal cancer models, this compound was administered at a dose of 100 mg/kg daily for three consecutive days. Results indicated:

- A significant reduction in Ki67 staining, suggesting decreased cell proliferation.

- Alterations in gene expression profiles related to apoptosis and angiogenesis.

Case Study 2: Combination Therapy with Avastin

Another study explored the combination of this compound with Avastin in HCT116 xenograft models. Findings included:

- Enhanced tumor regression compared to either agent alone.

- Synergistic effects observed in angiogenesis inhibition markers.

化学反应分析

Biochemical Mechanism of CRA-026440

This compound is a hydroxamic acid-based histone deacetylase (HDAC) inhibitor that exerts its effects through direct interaction with zinc-dependent HDAC enzymes. The compound’s mechanism involves binding to the enzyme’s active site, where the hydroxamic acid group chelates the catalytic zinc ion, preventing the removal of acetyl groups from histones and tubulin . This acetylation leads to chromatin remodeling, altered gene expression, and disruption of microtubule dynamics, ultimately inducing apoptosis and inhibiting tumor growth .

Key enzymatic targets :

Enzymatic Inhibition and Structural Basis

This compound demonstrates broad-spectrum HDAC inhibition, targeting class I, II, and IV HDACs. The hydroxamic acid group (-CONHOH) is critical for zinc binding, a hallmark of this class of inhibitors . The compound’s selectivity arises from interactions with the enzyme’s catalytic pocket, including hydrogen bonding and hydrophobic interactions with residues such as histidine and phenylalanine .

Reaction phases (URVA analysis) :

Cellular and Molecular Consequences

This compound induces hyperacetylation of histones (H3/H4) and tubulin, leading to:

-

Apoptosis : Upregulation of pro-apoptotic proteins (Bax, Bak) and downregulation of anti-apoptotic factors (Bcl-2, Bcl-xL) .

-

Cell cycle arrest : Inhibition of cyclin-dependent kinases and induction of p21/WAF1 .

-

Anti-angiogenesis : Reduced expression of vascular endothelial growth factor (VEGF) .

Gene expression changes :

-

Upregulated : Tumor suppressors (p53, p21) and pro-apoptotic genes (Bax).

-

Downregulated : Angiogenesis factors (VEGF, Angiopoietin-2) and cell proliferation markers (c-Myc) .

Synergistic Interactions

This compound exhibits enhanced efficacy when combined with other anticancer agents:

-

Avastin (anti-VEGF) : Additive tumor growth inhibition in HCT116 xenografts .

-

5-Fluorouracil : Increased apoptosis in colorectal cancer models .

Stability and Reactivity

This compound is stable when lyophilized at -20°C and desiccated, with a shelf life of 36 months in this form. In solution, it remains stable for up to 3 months at -20°C . The compound’s reactivity is limited to enzymatic interactions, with no reported hazardous decomposition products under standard conditions .

属性

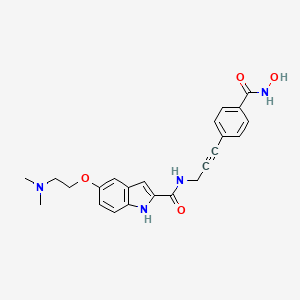

IUPAC Name |

5-[2-(dimethylamino)ethoxy]-N-[3-[4-(hydroxycarbamoyl)phenyl]prop-2-ynyl]-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O4/c1-27(2)12-13-31-19-9-10-20-18(14-19)15-21(25-20)23(29)24-11-3-4-16-5-7-17(8-6-16)22(28)26-30/h5-10,14-15,25,30H,11-13H2,1-2H3,(H,24,29)(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUCIUMMEAYVKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)NCC#CC3=CC=C(C=C3)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847460-34-8 | |

| Record name | CRA-026440 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847460348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CRA-026440 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZO4DT337D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。